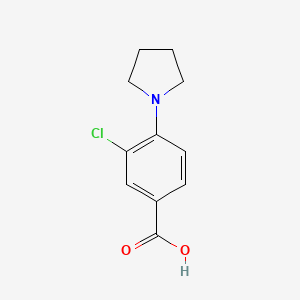

3-Chloro-4-pyrrolidinobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTYJBKSXOEFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406367 | |

| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

585517-09-5 | |

| Record name | 3-chloro-4-pyrrolidin-1-ylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-4-pyrrolidinobenzoic acid CAS number

An In-Depth Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry. The document delineates its physicochemical properties, outlines a robust synthetic pathway, and explores its strategic application in the design and development of novel therapeutic agents. Emphasis is placed on the causality behind experimental choices and the integration of this scaffold into drug discovery workflows. This guide is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development, offering both foundational knowledge and actionable protocols.

Core Compound Identity and Significance

This compound, identified by CAS Number 585517-09-5 , is a substituted benzoic acid derivative of significant interest in the field of organic synthesis and drug discovery.[1][2] Its molecular structure incorporates three key functional regions:

-

A Carboxylic Acid Group: This moiety provides a reactive handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the linkage of the scaffold to other fragments or pharmacophores.

-

A Pyrrolidine Ring: This saturated heterocyclic amine, attached at the C4 position, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to a parent molecule.

-

A Chlorine Atom: Positioned at C3, the chloro-substituent significantly influences the electronic properties of the aromatic ring and can engage in specific halogen bonding interactions with biological targets. The inclusion of chlorine is a well-established strategy in drug design, with over 250 FDA-approved chlorinated drugs on the market, highlighting its role in modulating potency and bioavailability.[3][4]

The convergence of these features makes this compound a versatile and high-value intermediate for constructing complex lead compounds, particularly in areas such as kinase inhibition and anti-inflammatory research.[2][5]

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical properties is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 585517-09-5 | [1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol | [1] |

| Density | 1.339 g/cm³ | [1] |

| Boiling Point | 396.4 °C at 760 mmHg | [1] |

| Flash Point | 193.5 °C | [1] |

Spectroscopic Characterization (Expected)

While specific spectra are proprietary, a senior scientist would anticipate the following characteristic signals for structural verification:

-

¹H NMR: Signals corresponding to the pyrrolidine protons (typically in the 1.8-3.5 ppm range), distinct aromatic protons on the substituted benzene ring (likely in the 6.8-8.0 ppm range), and a broad singlet for the carboxylic acid proton (>10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: Resonances for the pyrrolidine carbons, the aromatic carbons (with chemical shifts influenced by the chloro and pyrrolidinyl substituents), and a characteristic downfield signal for the carbonyl carbon of the carboxylic acid (>165 ppm).

-

Mass Spectrometry (MS): An ESI-negative experiment would show a prominent ion at [M-H]⁻ corresponding to m/z 224.67. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would be a definitive marker, showing a peak at m/z 224.67 and a smaller peak at m/z 226.67.

Synthesis and Chemical Reactivity

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction. The rationale behind this approach is the activation of the C4 position by the electron-withdrawing carboxylic acid and the C3 chloro group, making it susceptible to attack by a nucleophile like pyrrolidine.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Causality in Experimental Design:

-

Choice of Precursor: 3,4-Dichlorobenzoic acid is an ideal starting material. The chlorine at C4 is the more reactive leaving group due to electronic activation from the para-carboxylic acid.

-

Solvent and Base: A polar aprotic solvent like DMSO is used to solubilize the reactants and facilitate the SₙAr mechanism. A non-nucleophilic base such as potassium carbonate (K₂CO₃) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

Temperature: Heat is required to overcome the activation energy of breaking the C-Cl bond.

-

Workup: Acidification of the reaction mixture post-completion is a critical step. It protonates the carboxylate salt, rendering the final product insoluble in the aqueous media and allowing for its isolation via precipitation and filtration.

Applications in Drug Discovery and Development

This molecule is rarely the final drug but rather a critical scaffold. Its primary utility lies in its capacity to be elaborated into a diverse library of compounds for screening.

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP-binding pocket of their target enzyme. The structure of this compound is well-suited to serve as a "hinge-binding" fragment. The carboxylic acid can be converted into an amide, which can then be linked to other aromatic or heterocyclic systems to generate compounds that occupy the larger active site. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[5]

Caption: Conceptual workflow from building block to biological target engagement.

This conceptual diagram illustrates the strategic use of the title compound. It is first activated and coupled with another chemical fragment to produce a more complex drug candidate. This candidate is then screened for its ability to bind to a biological target, such as a protein kinase, and inhibit its function.

Exemplary Experimental Protocol: Amide Coupling

To demonstrate the utility of this compound, the following section provides a detailed, self-validating protocol for a standard amide coupling reaction.

Objective: To synthesize N-benzyl-3-chloro-4-(pyrrolidin-1-yl)benzamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology

Caption: Step-by-step workflow for a standard amide coupling reaction.

Protocol Narrative and Justification:

-

Activation: The carboxylic acid is dissolved in an inert solvent (DCM). EDC and HOBt are added at 0 °C. EDC is the carbodiimide coupling agent that activates the carboxyl group, but the initial O-acylisourea intermediate is unstable. HOBt acts as a trapping agent, reacting with the intermediate to form a more stable activated ester. This two-step activation minimizes side reactions and prevents racemization if chiral amines are used.

-

Coupling: Benzylamine, the nucleophile, is added. It attacks the activated ester to form the stable amide bond. The reaction is allowed to proceed to completion at room temperature.

-

Workup: The aqueous washes are crucial. The NaHCO₃ wash removes any unreacted starting acid and the acidic HOBt byproduct. The brine wash removes residual water from the organic layer.

-

Purification: Flash chromatography is the standard method for purifying research-scale organic compounds, separating the desired product from any remaining impurities or byproducts (like the EDC-urea byproduct).

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling. While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from analogous structures like 3-chlorobenzoic acid provide authoritative guidance.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]

-

Hazards: Assumed to be a skin and eye irritant.[7] Avoid inhalation of dust.[6] Handle in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6] Store away from strong oxidizing agents.[8]

Conclusion

This compound stands out as a strategically valuable intermediate in medicinal chemistry. Its trifunctional nature provides a robust platform for generating novel molecular architectures with significant potential for biological activity. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers researchers to effectively leverage this compound in their drug discovery programs, accelerating the path from initial concept to promising clinical candidates.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of 3-Chloro-4-pyrrolidinobenzoic acid, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical validation, and its strategic application in pharmaceutical research.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a pyrrolidine ring, which is a privileged scaffold in drug discovery, and a chlorine atom, a common bioisostere used to modulate the electronic and lipophilic properties of a molecule.[1][2] The molecular weight and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 225.67 g/mol | [3][4] |

| CAS Number | 585517-09-5 | [3] |

| Density | 1.339 g/cm³ | [3] |

| Boiling Point | 396.4 °C at 760 mmHg | [3] |

| Flash Point | 193.5 °C | [3] |

These fundamental properties are critical for designing experimental conditions, from reaction solvent selection to purification methodologies and formulation considerations.

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This strategy is selected for its reliability, high yield potential, and the commercial availability of the starting materials. The proposed pathway leverages the reactivity of a di-halogenated benzoic acid derivative.

Proposed Synthetic Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, where reaction progress and product purity are monitored at key stages.

-

Reaction Setup: To a solution of 3,4-dichlorobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

-

Causality: DMSO is an excellent polar aprotic solvent for SₙAr reactions as it effectively solvates the cation of the base, enhancing the nucleophilicity of the amine. K₂CO₃ serves to deprotonate the pyrrolidine and neutralize the HCl byproduct.

-

-

Nucleophilic Addition: Add pyrrolidine (1.2 eq) to the mixture.

-

Thermal Activation: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Expertise: The electron-withdrawing carboxylic acid group activates the aromatic ring, particularly the halogen at the para-position (C4), for nucleophilic attack. The higher temperature is necessary to overcome the activation energy for the formation of the intermediate Meisenheimer complex.[5]

-

-

Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into water.

-

Acidification & Precipitation: Acidify the aqueous solution with 2M hydrochloric acid (HCl) to a pH of approximately 4. The product will precipitate out of the solution.

-

Causality: The product exists as a carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus forcing its precipitation.

-

-

Isolation: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts and residual DMSO.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound. Dry the final product under vacuum.

Analytical Characterization & Quality Control

Ensuring the identity and purity of the synthesized compound is a critical step.[6] A multi-pronged analytical approach provides a self-validating system for quality control.

Quality Control Workflow

Caption: A logical workflow for the analytical validation of the final compound.

Standard Analytical Protocols

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the final compound.

-

Method:

-

Prepare a sample solution at ~1 mg/mL in a 50:50 acetonitrile/water mixture.

-

Use a C18 reversed-phase column.

-

Employ a gradient elution method with mobile phases of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Monitor the elution profile using a UV detector at a wavelength of ~254 nm.

-

-

Trustworthiness: Purity is calculated from the area percentage of the main peak relative to all other peaks in the chromatogram. A purity level of >98% is typically required for drug discovery applications.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure and identity.

-

Method:

-

Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution spectrometer (e.g., 400 MHz or higher).

-

-

Expertise: The resulting spectra should be consistent with the predicted chemical shifts, integration values, and coupling patterns for the molecule's unique protons and carbons.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight.

-

Method:

-

Analyze a dilute solution of the sample using an LC-MS system with electrospray ionization (ESI).

-

Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

-

Trustworthiness: The observed mass-to-charge ratio (m/z) should match the calculated exact mass of the compound. The presence of a chlorine atom should result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

-

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not widely published, its features can be reliably predicted based on its structure:

-

¹H NMR: Expect signals in the aromatic region (7-8 ppm) corresponding to the three protons on the benzene ring, likely showing doublet and doublet-of-doublets splitting patterns. In the aliphatic region, two multiplets or triplets are expected for the pyrrolidine ring protons around 3.3-3.5 ppm (alpha to nitrogen) and 1.9-2.1 ppm (beta to nitrogen). A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), especially in DMSO-d₆.

-

¹³C NMR: Approximately 9-11 unique carbon signals are expected. Key signals include the carbonyl carbon (~165-170 ppm), aromatic carbons attached to nitrogen and chlorine (~140-150 ppm and ~120-130 ppm, respectively), other aromatic carbons (110-130 ppm), and two aliphatic carbons from the pyrrolidine ring (~45-55 ppm and ~25-30 ppm).

-

Mass Spectrometry: The calculated exact mass is 225.0557. Expect to find an [M+H]⁺ ion at m/z 226.0635 and an [M-H]⁻ ion at m/z 224.0478.

Applications in Drug Discovery

This compound is not an end-product therapeutic but rather a strategic building block. Its value lies in the combination of its functional groups, which serve as handles for further chemical modification.

-

Scaffold for Lead Optimization: The pyrrolidine ring is a well-established pharmacophore found in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for better exploration of protein binding pockets compared to flat aromatic rings.

-

Modulation of Physicochemical Properties: The chlorine substituent enhances lipophilicity, which can improve membrane permeability and oral bioavailability. It can also form specific halogen bonds with protein targets, potentially increasing binding affinity and potency.[2]

-

Synthetic Handle: The carboxylic acid group is a versatile functional group. It can be readily converted into amides, esters, or other functionalities, allowing for the covalent attachment of this fragment to other complex molecules or pharmacophores. This is a common strategy in fragment-based drug discovery and for creating prodrugs to improve pharmacokinetics. It is particularly useful as a precursor for compounds targeting inflammation, pain, or the central nervous system.[4]

Safety & Handling

-

Hazard Class (Inferred):

-

Skin/Eye Irritant: As a substituted benzoic acid, it is likely to cause skin and serious eye irritation.

-

Harmful if Swallowed: Many aromatic acids and amines carry this risk.

-

Target Organ Toxicity: Prolonged or repeated exposure may cause organ damage, a common concern for chlorinated organic compounds.

-

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: Handle the solid powder and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or aerosols.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.

-

First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If ingested, do not induce vomiting and seek immediate medical attention.[3]

-

Conclusion

This compound is a valuable and versatile intermediate for chemical and pharmaceutical research. Its synthesis via Nucleophilic Aromatic Substitution is a robust and scalable method. Proper analytical characterization using a combination of chromatographic and spectroscopic techniques is essential to ensure the quality required for drug discovery pipelines. By understanding the mechanistic principles behind its synthesis and the strategic value of its structural components, researchers can effectively leverage this building block to develop novel and potent therapeutic agents.

References

- 1. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP1992613A1 - Process for production of 3,4-disubstituted pyrrolidine derivative and intermediate for the production - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. chempoint.com [chempoint.com]

- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Chloro-4-pyrrolidinobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-chloro-4-pyrrolidinobenzoic acid, a valuable building block in the development of novel therapeutics and functional materials. Designed for researchers, scientists, and drug development professionals, this document details a robust and efficient synthesis protocol, grounded in the principles of nucleophilic aromatic substitution. The guide offers in-depth explanations of the underlying reaction mechanism, experimental choices, and safety considerations. Furthermore, it includes detailed characterization data and visual aids to ensure clarity and reproducibility.

Introduction

This compound is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of the pyrrolidine moiety, a common scaffold in numerous biologically active compounds, coupled with the specific halogenation pattern on the benzene ring, makes it a versatile intermediate for the synthesis of complex molecular architectures[1]. This guide delineates a primary and reliable synthetic route to this compound, emphasizing scientific integrity, reproducibility, and safety.

The core of the presented synthesis is the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of aryl-heteroatom bonds[2]. This guide will provide a detailed exposition of this reaction in the context of the target molecule's synthesis.

Strategic Approach to Synthesis

The most direct and industrially scalable approach to the synthesis of this compound is through the nucleophilic aromatic substitution of a readily available starting material, 3,4-dichlorobenzoic acid, with pyrrolidine. This strategy is predicated on the selective displacement of one of the chloro substituents by the secondary amine.

Rationale for Starting Material and Reagent Selection

-

3,4-Dichlorobenzoic Acid: This commercially available starting material possesses two chloro substituents with differing reactivity towards nucleophilic attack. The chloro group at the C-4 position is activated by the electron-withdrawing carboxylic acid group at the C-1 position, making it more susceptible to substitution compared to the chloro group at the C-3 position.

-

Pyrrolidine: As a cyclic secondary amine, pyrrolidine is a potent nucleophile with a well-documented reactivity profile in SNAr reactions[1]. Its cyclic nature imparts conformational rigidity, which can be advantageous in subsequent molecular design.

The Synthesis Pathway: A Detailed Look

The synthesis of this compound is achieved through a one-step nucleophilic aromatic substitution reaction.

Reaction Mechanism

The reaction proceeds via a classic SNAr addition-elimination mechanism. The key steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient carbon atom at the C-4 position of 3,4-dichlorobenzoic acid. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.

-

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing carboxylic acid group.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion from the C-4 position.

-

Deprotonation: A base, in this case, an excess of pyrrolidine or an added inorganic base, deprotonates the newly formed ammonium salt to yield the final product.

Diagram of the Nucleophilic Aromatic Substitution Mechanism

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is based on established principles of nucleophilic aromatic substitution and analogous reactions reported in the literature[3][4].

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Purity |

| 3,4-Dichlorobenzoic acid | 191.01 | 51-44-5 | ≥98% |

| Pyrrolidine | 71.12 | 123-75-1 | ≥99% |

| Potassium Carbonate (K₂CO₃) | 138.21 | 584-08-7 | ≥99% |

| Dimethylformamide (DMF) | 73.09 | 68-12-2 | Anhydrous |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | 2 M (aq) |

| Ethyl Acetate | 88.11 | 141-78-6 | Reagent Grade |

| Deionized Water | 18.02 | 7732-18-5 | - |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,4-dichlorobenzoic acid (19.1 g, 0.1 mol), potassium carbonate (27.6 g, 0.2 mol), and anhydrous dimethylformamide (100 mL).

-

Addition of Pyrrolidine: While stirring the mixture under a nitrogen atmosphere, add pyrrolidine (10.7 g, 0.15 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold deionized water.

-

Acidification: While stirring, acidify the aqueous mixture to a pH of approximately 2-3 by the slow addition of 2 M hydrochloric acid. A precipitate will form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound as a solid.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₂ClNO₂ |

| Molecular Weight | 225.67 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in searched literature. Expected to be a sharp melting point for a pure compound. |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ (ppm) ~12.5 (s, 1H, -COOH), ~7.8 (d, 1H, Ar-H), ~7.7 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.4 (t, 4H, -N-CH₂-), ~1.9 (m, 4H, -CH₂-CH₂-).

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ (ppm) ~167 (-COOH), ~150 (Ar-C), ~131 (Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~112 (Ar-C), ~52 (-N-CH₂-), ~25 (-CH₂-CH₂-).

-

-

IR (KBr, cm⁻¹):

-

~3000-2500 (broad, O-H stretch of carboxylic acid), ~1680 (C=O stretch of carboxylic acid), ~1600, ~1500 (C=C aromatic stretch), ~1250 (C-N stretch).

-

Safety and Hazard Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

3,4-Dichlorobenzoic Acid: May cause skin, eye, and respiratory irritation.

-

Pyrrolidine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Dimethylformamide (DMF): A combustible liquid. It is a known reproductive toxin.

-

Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This guide has outlined a detailed and scientifically grounded pathway for the synthesis of this compound. By leveraging the principles of nucleophilic aromatic substitution, this protocol offers a reliable method for producing this valuable chemical intermediate. The provided information on the reaction mechanism, experimental procedure, and safety considerations is intended to empower researchers to confidently and safely perform this synthesis.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-pyrrolidinobenzoic acid

This guide provides an in-depth, technical framework for the comprehensive spectroscopic characterization of 3-Chloro-4-pyrrolidinobenzoic acid. It is designed for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar small molecules. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure data integrity and trustworthy results.

Introduction: The Need for Rigorous Structural Verification

This compound is a substituted aromatic carboxylic acid. Molecules of this class are valuable building blocks in medicinal chemistry and materials science. The precise arrangement of the chloro, pyrrolidino, and benzoic acid functionalities dictates the molecule's physicochemical properties and its potential biological activity. Therefore, unambiguous confirmation of its chemical structure is a critical first step in any research and development endeavor.

This guide outlines the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a complete and validated structural assignment. We will explore not only the expected data but also the underlying principles and standard protocols for acquiring high-quality spectra.

Molecular Structure and Predicted Spectroscopic Signatures

Before acquiring experimental data, a theoretical analysis of the molecular structure (Figure 1) allows us to predict the key spectroscopic features. This predictive approach is fundamental to efficient data interpretation.

Figure 1. Chemical Structure of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the pyrrolidine ring protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern (multiplicity) for the aromatic protons. The pyrrolidine protons will likely appear as multiplets due to their chemical environment and coupling with each other.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. We anticipate signals for the carboxylic acid carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum will be dominated by characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include the broad O-H stretch of the carboxylic acid, the sharp C=O stretch of the carbonyl group, C-Cl stretching, and various C-H and C-N stretches.[1][2][3]

-

Mass Spectrometry: The mass spectrum will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will yield the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern can offer additional structural clues.[4][5][6]

Experimental Protocols for Data Acquisition

The quality of spectroscopic data is directly dependent on meticulous sample preparation and adherence to standardized instrument operating procedures.

NMR Spectroscopy Sample Preparation

High-quality NMR spectra are contingent upon proper sample preparation to ensure a homogeneous solution free of particulate matter and paramagnetic impurities.[7]

Protocol:

-

Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[8][9]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃). For carboxylic acids, DMSO-d₆ is often a good choice.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently agitate to dissolve the sample completely.[7]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.

-

Volume Adjustment: Ensure the sample height in the NMR tube is optimal for the spectrometer, typically around 4-5 cm.[8]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[10][11]

Protocol:

-

Background Scan: Ensure the ATR crystal (e.g., diamond) is clean.[12] Run a background spectrum of the empty crystal to account for atmospheric and instrumental interferences.[13]

-

Sample Application: Place a small amount of the powdered solid sample onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

-

Data Acquisition: Collect the sample spectrum.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[12]

High-Resolution Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, often yielding the intact molecular ion.[14][15][16]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrument Setup: The sample solution is introduced into the ESI source. A high voltage is applied to the liquid to generate an aerosol of charged droplets.[16]

-

Ionization: The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.[15][17] ESI can produce protonated [M+H]⁺ or deprotonated [M-H]⁻ ions, depending on the mode of operation.[14]

-

Mass Analysis: The generated ions are then guided into the mass analyzer (e.g., TOF, Orbitrap) for mass-to-charge ratio (m/z) determination.

Hypothetical Spectroscopic Data and Interpretation

The following sections present illustrative, hypothetical data for this compound, based on established spectroscopic principles and data from structurally similar compounds. This data serves as a benchmark for what a researcher should expect to observe.

NMR Spectroscopic Data

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | broad s | 1H | -COOH |

| ~7.8 | d | 1H | Ar-H |

| ~7.6 | dd | 1H | Ar-H |

| ~6.9 | d | 1H | Ar-H |

| ~3.4 | t | 4H | -N-CH₂- (Pyrrolidine) |

| ~2.0 | m | 4H | -CH₂-CH₂- (Pyrrolidine) |

Interpretation:

-

The very downfield, broad singlet around 12.5 ppm is characteristic of a carboxylic acid proton.

-

The aromatic region (~6.9-7.8 ppm) shows three distinct signals, consistent with a trisubstituted benzene ring. Their splitting patterns (doublet, doublet of doublets) would need to be analyzed to confirm the substitution pattern.

-

The two multiplets in the aliphatic region (~2.0 and ~3.4 ppm) with integrations of 4H each are indicative of the two sets of chemically different methylene groups in the pyrrolidine ring.

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~150 | Ar-C (C-N) |

| ~132 | Ar-C (C-Cl) |

| ~130 | Ar-C-H |

| ~125 | Ar-C (C-COOH) |

| ~120 | Ar-C-H |

| ~115 | Ar-C-H |

| ~50 | -N-CH₂- (Pyrrolidine) |

| ~25 | -CH₂- (Pyrrolidine) |

Interpretation:

-

The signal at ~167 ppm is typical for a carboxylic acid carbonyl carbon.

-

Six distinct signals are expected in the aromatic region, corresponding to the six carbons of the benzene ring.

-

Two signals in the aliphatic region (~50 and ~25 ppm) correspond to the two unique carbon environments in the pyrrolidine ring.

IR Spectroscopic Data

Table 3: Hypothetical IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~2970, ~2870 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Weak | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch |

| ~1220 | Strong | C-N stretch |

| ~800 | Strong | C-Cl stretch |

Interpretation:

-

A very broad absorption across 3300-2500 cm⁻¹ is a hallmark of the O-H bond in a hydrogen-bonded carboxylic acid dimer.[18]

-

The intense, sharp peak around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in an aromatic carboxylic acid.[1]

-

The presence of both aliphatic C-H stretches (below 3000 cm⁻¹) and aromatic C-H stretches (sometimes seen just above 3000 cm⁻¹) confirms the presence of both structural motifs.

-

Absorptions for C-N and C-Cl bonds are also expected in the fingerprint region.

Mass Spectrometry Data

-

Technique: High-Resolution ESI-MS (Negative Ion Mode)

Table 4: Hypothetical HRMS Data

| m/z (measured) | Ion Formula | Calculated Mass | Assignment |

| 224.0484 | [C₁₁H₁₁³⁵ClNO₂]⁻ | 224.0483 | [M-H]⁻ |

| 226.0455 | [C₁₁H₁₁³⁷ClNO₂]⁻ | 226.0454 | [M-H]⁻ Isotope Peak |

Interpretation:

-

The molecular formula is C₁₁H₁₂ClNO₂ with a monoisotopic mass of 225.0557 u.

-

In negative ion mode, the molecule is expected to lose a proton to form the [M-H]⁻ ion.

-

The base peak at m/z 224.0484 corresponds to the [M-H]⁻ ion containing the ³⁵Cl isotope.

-

The presence of a peak at m/z 226.0455 with an intensity of approximately one-third of the base peak is the characteristic isotopic signature of a molecule containing one chlorine atom (due to the natural abundance of the ³⁷Cl isotope). This is a crucial piece of evidence for confirming the presence of chlorine.

-

The excellent agreement between the measured and calculated exact masses provides high confidence in the assigned elemental composition.

Data Validation and Workflow Visualization

A self-validating system of analysis requires that the data from each technique be consistent and complementary. The NMR data suggests the proton and carbon framework, the IR data confirms the presence of key functional groups predicted by that framework, and the HRMS data validates the elemental composition and molecular weight of the proposed structure.

The overall workflow for the spectroscopic characterization can be visualized as a logical progression from sample preparation to final structural confirmation.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The structural elucidation of this compound is reliably achieved through the combined application of NMR, IR, and MS techniques. Each method provides a unique and essential piece of the structural puzzle. By following rigorous experimental protocols and a logical interpretive framework, researchers can ensure the identity and purity of their materials, which is the bedrock of reproducible and trustworthy scientific outcomes.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. eng.uc.edu [eng.uc.edu]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. GCMS Section 6.12 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. scribd.com [scribd.com]

- 10. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. mse.iastate.edu [mse.iastate.edu]

- 14. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-4-pyrrolidinobenzoic acid has emerged as a molecule of significant interest within the medicinal chemistry landscape. Its unique structural combination of a pyrrolidine ring and a halogenated benzoic acid moiety presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The pyrrolidine ring, a common motif in many biologically active compounds, offers opportunities for stereochemical complexity and diverse substitution patterns, while the chloro- and carboxylic acid-substituted benzene ring provides handles for a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and the potential applications of this compound as a key building block in drug discovery.

Compound Identification and Core Properties

This compound is a substituted aromatic carboxylic acid. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid | N/A |

| CAS Number | 585517-09-5 | |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [1] |

| Molecular Weight | 225.67 g/mol | [1] |

| Predicted Melting Point | 180-220 °C | N/A |

| Predicted Boiling Point | 396.4 ± 32.0 °C at 760 mmHg | N/A |

| Predicted pKa | 4.1 ± 0.1 | N/A |

| Predicted Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | N/A |

Note: Predicted values are computationally generated and should be confirmed by experimental data.

Synthesis and Purification

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of a suitably activated precursor, such as 3-chloro-4-fluorobenzoic acid, with pyrrolidine. The fluorine atom at the C4 position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the chloro substituent.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

3-Chloro-4-fluorobenzoic acid

-

Pyrrolidine (2-3 equivalents)

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (NEt₃))

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid in a suitable volume of DMSO.

-

Addition of Reagents: Add the non-nucleophilic base (e.g., K₂CO₃, ~2 equivalents) to the solution, followed by the dropwise addition of pyrrolidine (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Acidification: Acidify the aqueous solution with 1M HCl until a precipitate forms (pH ~2-3).

-

Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

Due to the lack of publicly available experimental spectra, the following data is based on computational predictions and should be used as a reference for experimental verification.[2][3][4][5][6][7]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

-

~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

~7.8 ppm (d, J = 2.0 Hz, 1H): Aromatic proton ortho to the carboxylic acid group.

-

~7.7 ppm (dd, J = 8.5, 2.0 Hz, 1H): Aromatic proton meta to the carboxylic acid group and ortho to the chloro group.

-

~6.8 ppm (d, J = 8.5 Hz, 1H): Aromatic proton ortho to the pyrrolidine group.

-

~3.4 ppm (t, J = 6.5 Hz, 4H): Methylene protons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

-

~2.0 ppm (quint, J = 6.5 Hz, 4H): Methylene protons of the pyrrolidine ring beta to the nitrogen atom (-CH₂CH₂-).

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

-

~167.0 ppm: Carboxylic acid carbon (-COOH).

-

~148.0 ppm: Aromatic carbon attached to the pyrrolidine nitrogen.

-

~132.0 ppm: Aromatic carbon attached to the carboxylic acid group.

-

~130.0 ppm: Aromatic carbon ortho to the carboxylic acid group.

-

~125.0 ppm: Aromatic carbon attached to the chlorine atom.

-

~120.0 ppm: Aromatic carbon meta to the carboxylic acid group.

-

~115.0 ppm: Aromatic carbon ortho to the pyrrolidine group.

-

~52.0 ppm: Methylene carbons of the pyrrolidine ring adjacent to the nitrogen atom (-NCH₂-).

-

~25.0 ppm: Methylene carbons of the pyrrolidine ring beta to the nitrogen atom (-CH₂CH₂-).

Predicted FT-IR Spectrum (KBr Pellet)

-

3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid dimer.

-

~2970-2850 cm⁻¹: C-H stretches of the pyrrolidine ring.

-

~1680 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1600, 1500 cm⁻¹: C=C stretches of the aromatic ring.

-

~1290 cm⁻¹: C-N stretch.

-

~800-600 cm⁻¹: C-Cl stretch.

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 225, with a characteristic M+2 peak at m/z 227 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, loss of 45 Da) and fragmentation of the pyrrolidine ring.

Reactivity and Chemical Logic

This compound possesses three key functional groups that dictate its reactivity: the carboxylic acid, the pyrrolidine ring, and the chlorinated aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol. These transformations are fundamental for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.[8]

-

Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is a tertiary amine and can be quaternized. The ring itself is relatively stable but can be a site for oxidation under harsh conditions.

-

Aromatic Ring: The electron-donating pyrrolidine group and the electron-withdrawing chloro and carboxylic acid groups influence the reactivity of the aromatic ring towards electrophilic aromatic substitution. However, the primary utility of this scaffold lies in the modification of the existing functional groups.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-4-pyrrolidinobenzoic Acid

Introduction: The Critical Role of Solubility in Advancing Chemical Science

3-Chloro-4-pyrrolidinobenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. Its structural motifs—a halogenated benzene ring, a carboxylic acid group, and a pyrrolidine moiety—make it a versatile synthon for creating complex molecules with diverse biological activities. In any application, from drug formulation to reaction optimization, a thorough understanding of the compound's solubility is not merely advantageous; it is a fundamental prerequisite for success.

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document delves into the core physicochemical principles governing its solubility, offers a predictive assessment across a range of common laboratory solvents, and furnishes a robust, field-proven protocol for empirical solubility determination. The insights herein are designed to empower researchers to make informed decisions, streamline experimental workflows, and accelerate the pace of discovery and development.

Physicochemical Properties

A molecule's physical and chemical properties are the primary determinants of its solubility behavior. The key characteristics of this compound are summarized below.

| Property | Value | Source / Method |

| CAS Number | 585517-09-5 | Chemical Supplier Data[1] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | Chemical Supplier Data[1] |

| Molecular Weight | 225.67 g/mol | Chemical Supplier Data[1] |

| Predicted pKa | ~4.0 | Based on analogous structures[2] |

| Appearance | Solid (predicted) | Based on related benzoic acids |

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of this compound is a complex interplay of its structural features and the properties of the solvent. The widely cited principle of "like dissolves like" provides a foundational but simplified lens through which to view these interactions.[3] A deeper understanding requires examining the specific functional groups of the molecule.

Caption: Key molecular features governing the solubility of this compound.

-

The Carboxylic Acid Group (-COOH): This is the primary polar, hydrophilic center of the molecule. It can act as both a hydrogen bond donor (from the -OH) and acceptor (at the C=O). This allows for strong interactions with polar protic solvents like water and alcohols. For carboxylic acids with up to four carbon atoms, this hydrogen bonding capability often leads to significant water solubility.[2]

-

The Aromatic Ring and Pyrrolidine Moiety: The chlorinated benzene ring and the saturated pyrrolidine ring are predominantly nonpolar and hydrophobic. These sections of the molecule interact favorably with nonpolar organic solvents through van der Waals forces. As the size of the nonpolar portion of a carboxylic acid increases, its solubility in water rapidly decreases because the hydrophobic part disrupts the hydrogen bonding network of water.[4][5]

-

Impact of pH: As a carboxylic acid, the compound is acidic. In aqueous solutions with a pH above its pKa (~4.0), the carboxylic acid group will be deprotonated to form the corresponding carboxylate anion (3-chloro-4-pyrrolidinobenzoate). This ionic salt is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility.[4] Therefore, the compound is expected to be readily soluble in aqueous basic solutions like sodium hydroxide or sodium bicarbonate.

-

Effect of Temperature: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces within the solvent.

Predicted Qualitative Solubility Profile

While precise quantitative data is not publicly available, a qualitative solubility profile can be reliably predicted based on the physicochemical principles discussed above and data from analogous compounds like 3-chlorobenzoic acid and 4-chlorobenzoic acid.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Poor to Insoluble | The high polarity of the carboxylic acid group prevents dissolution in highly nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | Sparingly Soluble to Soluble | These solvents offer a balance, capable of interacting with both the polar -COOH group and the nonpolar ring structures. |

| Polar Protic | Methanol, Ethanol | Soluble | Alcohols are effective at solvating both the polar head and the nonpolar tail through hydrogen bonding and alkyl interactions. |

| Aqueous | Water | Poorly Soluble | The large, nonpolar aromatic and pyrrolidine portions of the molecule outweigh the hydrophilic nature of the single carboxylic acid group.[4] |

| Aqueous Acid | 5% HCl | Poorly Soluble | In acidic conditions, the carboxylic acid remains protonated (neutral), and solubility is expected to be similar to that in pure water. |

| Aqueous Base | 5% NaOH, 5% NaHCO₃ | Soluble | Deprotonation of the carboxylic acid forms a highly polar and water-soluble carboxylate salt.[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the industry-standard shake-flask method for determining the equilibrium solubility of a compound. This method is reliable and ensures that the solution has reached true saturation.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Temperature-controlled orbital shaker or incubator

-

Syringe filters (0.22 or 0.45 µm, compatible with solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy).

Caption: Workflow for the Shake-Flask Method of solubility determination.

Step-by-Step Methodology:

-

Preparation: To a series of vials, add a known volume or mass of the selected solvent (e.g., 5.0 mL). Add an excess amount of solid this compound to each vial. The excess solid is crucial to ensure that saturation is achieved and maintained throughout the experiment. A visual excess of solid should be present at the bottom of the vial.

-

Causality Check: Adding excess solid ensures that the dissolution process reaches equilibrium, where the rate of dissolving equals the rate of precipitation. Without this, a subsaturated solution might be mistakenly measured.

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance). Agitate the samples for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.

-

Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, 48h). If the measured concentration does not change between the later time points, equilibrium is confirmed.

-

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to let undissolved solids settle. Carefully draw the supernatant into a syringe. Attach a syringe filter (chemically compatible with the solvent) and discard the first few drops to saturate the filter membrane. Collect the clear filtrate into a clean vial.

-

Causality Check: Filtration is a critical step to remove all microscopic undissolved particles, which would otherwise lead to an overestimation of solubility.

-

-

Quantification: Prepare a standard calibration curve of this compound in the chosen solvent using a validated analytical method, such as HPLC-UV. Accurately dilute the collected filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original solubility in the saturated solution by multiplying the result by the dilution factor. The final solubility is typically reported in units of mg/mL or mol/L.

Applications in Research and Drug Development

A comprehensive solubility profile is indispensable for the effective utilization of this compound:

-

Drug Discovery & Formulation: Poor aqueous solubility is a major hurdle in drug development. Knowing the solubility in various solvents and pH conditions is essential for developing oral, parenteral, or topical formulations. For instance, its high solubility in basic solutions suggests that formulating it as a salt could be a viable strategy to enhance bioavailability.

-

Chemical Synthesis: Solubility data guides the choice of solvent for chemical reactions to ensure all reactants are in the same phase, which can dramatically affect reaction rates and yields. It is also critical for downstream processing, such as selecting an appropriate solvent system for purification by crystallization.

-

Analytical Chemistry: Preparing stock solutions for biological screening or analytical method development requires knowledge of solvents that can readily dissolve the compound at the desired concentration.

Conclusion

The solubility of this compound is dictated by a balance between its polar carboxylic acid function and its larger, nonpolar molecular framework. It is predicted to be most soluble in polar organic solvents like methanol and ethanol, as well as in aqueous basic solutions where it forms a highly soluble carboxylate salt. Its solubility in water and nonpolar solvents is expected to be poor. The provided experimental protocol offers a reliable framework for obtaining precise, quantitative solubility data, which is essential for advancing research and development efforts involving this valuable chemical entity.

References

- 1. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 2. 3-Chloro-4-methylbenzoic acid CAS#: 5162-82-3 [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Chloro-4-propylbenzoic acid | C10H11ClO2 | CID 89228558 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Chloro-4-pyrrolidinobenzoic Acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Modern Drug Discovery

In the landscape of medicinal chemistry, the narrative of a compound is often written not by a singular moment of discovery, but by its gradual emergence as a critical tool in the synthesis of bioactive molecules. 3-Chloro-4-pyrrolidinobenzoic acid, a seemingly unassuming substituted benzoic acid, falls into this category. While its formal "discovery" lacks a storied history, its significance is firmly cemented in its role as a versatile building block, particularly in the development of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its pivotal role in the architecture of contemporary drug candidates, offering a testament to the profound impact of well-designed molecular scaffolds.

I. Physicochemical Properties and Structural Data

This compound is a halogenated aromatic carboxylic acid featuring a pyrrolidine moiety. This unique combination of a reactive carboxylic acid handle, a bulky and conformationally restricted pyrrolidinyl group, and a strategically placed chlorine atom imparts specific steric and electronic properties that are highly desirable in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 585517-09-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂ClNO₂ | [4] |

| Molecular Weight | 225.67 g/mol | [4] |

| Boiling Point | 396.4 °C at 760 mmHg | [4] |

| Density | 1.339 g/cm³ | [4] |

| Flash Point | 193.5 °C | [4] |

II. Synthesis of this compound: A Key Synthetic Transformation

The most direct and commonly cited method for the preparation of this compound is through nucleophilic aromatic substitution (SNA_r_) on a readily available starting material, 3-chloro-4-fluorobenzoic acid. The fluorine atom at the 4-position is activated towards displacement by the electron-withdrawing carboxylic acid and the chlorine atom, facilitating the reaction with pyrrolidine.

Experimental Protocol: Nucleophilic Aromatic Substitution

Reaction:

A plausible synthetic route for this compound.

Materials:

-

3-Chloro-4-fluorobenzoic acid

-

Pyrrolidine

-

A polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of 3-chloro-4-fluorobenzoic acid in a suitable polar aprotic solvent, add a non-nucleophilic base and pyrrolidine. The reaction is typically carried out at an elevated temperature to drive the substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent like ethyl acetate.

-

Acidification and Extraction: The aqueous layer is acidified with hydrochloric acid to precipitate the carboxylic acid product. The product is then extracted into an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the charge separation in the Meisenheimer intermediate of the SNA_r_ reaction, thereby increasing the reaction rate.

-

Base: A non-nucleophilic base is used to neutralize the hydrofluoric acid (HF) formed during the reaction without competing with pyrrolidine as a nucleophile.

-

Temperature: Elevated temperatures provide the necessary activation energy for the nucleophilic attack and the subsequent departure of the fluoride leaving group.

III. The Role of this compound in Drug Discovery

The true value of this compound lies in its application as a molecular scaffold in the synthesis of complex, biologically active molecules. Its structure is frequently found at the core of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer.

Case Study: Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[11][12] Several potent and selective Aurora kinase inhibitors utilize a scaffold derived from this compound.[4][11]

The general synthetic strategy involves the coupling of the carboxylic acid group of this compound with a substituted amine, often a key fragment of the final inhibitor that interacts with the kinase's active site.

General synthetic workflow for incorporating the scaffold.

Structure-Activity Relationship (SAR) Insights:

The 3-chloro-4-pyrrolidinobenzamide moiety often serves as a crucial pharmacophore, contributing significantly to the binding affinity and selectivity of the final inhibitor.

-

Pyrrolidine Ring: The pyrrolidine ring typically occupies a hydrophobic pocket within the kinase active site. Its conformationally restricted nature can help to favorably position other parts of the inhibitor for optimal interactions.

-

Chlorine Atom: The chlorine atom can engage in halogen bonding or other non-covalent interactions with the protein, enhancing binding affinity. Its electron-withdrawing nature also influences the electronic properties of the aromatic ring.

-

Amide Linkage: The amide bond formed from the carboxylic acid is a common and stable linker in drug molecules. The N-H and C=O groups can act as hydrogen bond donors and acceptors, respectively, forming key interactions with the kinase's hinge region.

Derivatives of this scaffold have shown potent inhibitory activity against Aurora A kinase, leading to the reduction of oncoproteins like cMYC and MYCN, which are implicated in the progression of various cancers.[4] The substitution pattern on the pyrrolidine and the nature of the coupled amine are critical for fine-tuning the potency and selectivity of these inhibitors.[13]

IV. Future Perspectives and Conclusion

This compound exemplifies the importance of strategic molecular design in modern drug discovery. While it may not have a dramatic discovery narrative, its utility as a versatile and effective building block is undeniable. The continued exploration of derivatives based on this scaffold holds significant promise for the development of new and improved therapeutics, particularly in the realm of oncology and kinase inhibition. As our understanding of disease pathways deepens, the demand for such well-crafted molecular architects will only continue to grow, solidifying the legacy of this compound in the annals of medicinal chemistry.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Chlorobenzoic acid(535-80-8) 1H NMR [m.chemicalbook.com]

- 6. 3-Chloro-4-nitrobenzoic acid | C7H4ClNO4 | CID 520953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 8. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 3-chloro- [webbook.nist.gov]

- 10. 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of potent thrombin inhibitors: piperazides of 3-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-pyrrolidinobenzoic Acid Derivatives

A Research and Development Framework for Novel Therapeutic Agents

Abstract

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The 3-chloro-4-pyrrolidinobenzoic acid scaffold represents a promising, yet underexplored, platform for the development of new anticancer and antimicrobial agents. This technical guide outlines a comprehensive research and development framework for the synthesis, characterization, and biological evaluation of novel derivatives of this core structure. Drawing upon established principles of medicinal chemistry and leveraging the known bioactivities of structurally related compounds, such as 4-amino-3-chlorobenzoic acid and various pyrrolidine-containing pharmaceuticals, we propose a systematic approach to unlocking the therapeutic potential of this compound class. This document provides detailed synthetic strategies, robust protocols for in vitro and in vivo screening, and a discussion of potential mechanisms of action, serving as an in-depth resource for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating this compound Derivatives

The 3-chloro-4-aminobenzoic acid core is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating notable biological activities. A key example is the investigation of 4-amino-3-chloro benzoate ester derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][2] The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a prevalent feature in numerous biologically active compounds, contributing to their physicochemical properties and target engagement.[3][4]

The strategic combination of these two moieties into the this compound scaffold offers several compelling avenues for drug design:

-

Modulation of Physicochemical Properties: The pyrrolidine group can enhance solubility and introduce a three-dimensional character, potentially improving pharmacokinetic profiles compared to simpler amino-substituted analogues.

-

Bioisosteric Replacement: The pyrrolidine ring can be considered a bioisostere of other functional groups, allowing for the fine-tuning of electronic and steric properties to optimize target binding.

-

Exploration of Novel Chemical Space: The derivatization of the carboxylic acid and the pyrrolidine ring allows for the creation of a diverse chemical library with the potential for novel biological activities.

This guide will focus on two primary therapeutic areas for the investigation of these novel derivatives: oncology and infectious diseases.

Proposed Synthesis of Novel this compound Derivatives

The synthesis of a library of this compound derivatives can be achieved through a straightforward and modular synthetic route. The general strategy involves the nucleophilic aromatic substitution of a suitable di-halogenated benzoic acid precursor with pyrrolidine, followed by derivatization of the carboxylic acid moiety.

Synthesis of the Core Scaffold: 3-Chloro-4-(pyrrolidin-1-yl)benzoic acid

A plausible synthetic route to the core scaffold is outlined below:

Caption: Synthetic route to the core scaffold.

Library Synthesis: Derivatization of the Carboxylic Acid

The carboxylic acid of the core scaffold can be readily converted into a variety of functional groups, such as esters, amides, and hydrazides, to explore the structure-activity relationship (SAR). A general scheme for the synthesis of an amide library is presented below.

Caption: General scheme for amide library synthesis.

Evaluation of Potential Anticancer Activity

Based on the activity of related 4-amino-3-chlorobenzoic acid derivatives as EGFR inhibitors, a primary focus of this research program will be the evaluation of the anticancer potential of the synthesized compounds.[1][2]

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity will be performed using a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |

| Lead-001 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 |

| Lead-002 | 3.8 ± 0.3 | 6.5 ± 0.6 | 4.9 ± 0.4 |

| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.6 ± 0.05 |

Mechanism of Action: Kinase Inhibition Assays

Given the precedent for EGFR inhibition by related scaffolds, promising compounds will be screened against a panel of protein kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

-

Reaction Setup: In a 96-well plate, combine the kinase (e.g., recombinant human EGFR), a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations.

-